molecular formula C7H10ClN3O B12841247 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol

1-((3-Chloropyrazin-2-yl)amino)propan-2-ol

Katalognummer: B12841247
Molekulargewicht: 187.63 g/mol
InChI-Schlüssel: KYWKDSCKDVEWCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3-Chloropyrazin-2-yl)amino)propan-2-ol is an organic compound with the molecular formula C7H10ClN3O This compound is characterized by the presence of a chloropyrazine moiety attached to a propanol group via an amino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol typically involves the reaction of 3-chloropyrazine with 2-amino-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction is typically carried out in large reactors with precise control over reaction parameters to maintain product quality and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-((3-Chloropyrazin-2-yl)amino)propan-2-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol
  • 2-(5-Chloropyrazin-2-yl)propan-2-ol

Comparison: 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H10ClN3O

Molekulargewicht

187.63 g/mol

IUPAC-Name

1-[(3-chloropyrazin-2-yl)amino]propan-2-ol

InChI

InChI=1S/C7H10ClN3O/c1-5(12)4-11-7-6(8)9-2-3-10-7/h2-3,5,12H,4H2,1H3,(H,10,11)

InChI-Schlüssel

KYWKDSCKDVEWCK-UHFFFAOYSA-N

Kanonische SMILES

CC(CNC1=NC=CN=C1Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.